An In-Depth Technical Guide to the Physicochemical Properties of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol
An In-Depth Technical Guide to the Physicochemical Properties of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol. This highly fluorinated compound, with its unique combination of a hydroxyl functional group and a perfluorinated ether chain, presents significant interest for applications in advanced materials, specialty solvents, and as a building block in the synthesis of complex fluorochemicals. Understanding its fundamental properties is paramount for its effective application and for the prediction of its behavior in various chemical and biological systems.
Molecular Identity and Structural Characteristics
1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is a complex perfluorinated ether alcohol. Its structure is characterized by a hydrocarbon backbone at one terminus, featuring a primary alcohol, which transitions into a highly fluorinated polyether chain.
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Chemical Name: 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol
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Molecular Formula: C₁₂H₃F₂₃O₄[2]
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Molecular Weight: 648.11 g/mol [3]
The presence of the terminal hydroxyl group introduces a degree of polarity to an otherwise highly nonpolar and oleophobic perfluorinated chain. This amphipathic nature is a key determinant of its solubility and interfacial properties.
Caption: 2D representation of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol.
Core Physicochemical Properties
A summary of the key physicochemical properties of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is presented in the table below. It is important to note that while some data is available from chemical suppliers and databases, other values are estimated based on the properties of structurally similar perfluorinated compounds.
| Property | Value | Source/Basis for Estimation |
| Molecular Weight | 648.11 g/mol | [3] |
| Boiling Point | 70 °C at 0.001 bar (Reduced Pressure) | [1] |
| Estimated > 200 °C at atmospheric pressure | Extrapolation from reduced pressure data | |
| Melting Point | Estimated < -20 °C | Based on data for similar perfluoropolyethers which often have very low melting points.[4] |
| Density | Estimated ~1.7 - 1.9 g/cm³ at 20 °C | Based on the density of perfluoroalkoxy (PFA) polymers and other liquid perfluoropolyethers.[5][6][7] The value of 17.595 g/cm³ reported by one supplier is considered erroneous.[3] |
| Physical Form | Liquid at room temperature | Based on the estimated melting point and reported boiling point. |
| Solubility | ||
| In Water | Very low to negligible | General property of highly fluorinated compounds.[8] |
| In Organic Solvents | Likely soluble in fluorinated solvents (e.g., perfluorohexane, hydrofluoroethers). May exhibit some solubility in polar aprotic solvents like acetone and tetrahydrofuran due to the ether linkages and terminal alcohol.[9][10] | Based on the principle of "like dissolves like" and data for similar fluorinated ethers. |
Experimental Methodologies for Property Determination
The unique properties of fluorinated compounds necessitate specific considerations in their experimental analysis. The following section outlines robust protocols for the determination of the key physicochemical properties of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol.
Density Determination
The density of a liquid fluorochemical can be accurately determined using a pycnometer or a digital density meter.
Protocol: Density Measurement using a Pycnometer
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Cleaning and Calibration: Thoroughly clean and dry a pycnometer of known volume. Calibrate the pycnometer by filling it with deionized water of a known temperature and measuring the mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature.
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Sample Preparation: Ensure the sample of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is free of any particulates and is equilibrated to a constant temperature (e.g., 20 °C) in a water bath.
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Measurement: Carefully fill the pycnometer with the fluorinated liquid, ensuring no air bubbles are trapped. Place the stopper and wipe any excess liquid from the outside.
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Weighing: Measure the mass of the filled pycnometer using an analytical balance.
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Calculation: Subtract the mass of the empty pycnometer to obtain the mass of the liquid. Divide the mass of the liquid by the calibrated volume of the pycnometer to determine the density.
Caption: Workflow for Density Determination using a Pycnometer.
Melting Point Determination
Given the estimated low melting point, a cryostat or a specialized low-temperature melting point apparatus is required.
Protocol: Low-Temperature Melting Point Determination
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Sample Preparation: A small amount of the liquid is frozen by cooling it below its expected melting point. A small portion of the frozen solid is then introduced into a capillary tube.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cryostat capable of controlled heating from sub-zero temperatures.
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Heating and Observation: The sample is cooled to a temperature well below its expected melting point. The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).
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Melting Range: The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded as the melting range.
Solubility Assessment
A systematic approach is required to determine the solubility of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol in various solvents.
Protocol: Qualitative and Quantitative Solubility Testing
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Solvent Selection: A range of solvents should be tested, including water, common organic solvents (e.g., ethanol, acetone, hexane, toluene), and fluorinated solvents (e.g., perfluorohexane).
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Qualitative Assessment: To a small, known volume of the solvent (e.g., 1 mL) in a vial, add a small, measured amount of the fluorinated alcohol (e.g., 10 mg). Vortex the mixture and visually inspect for dissolution. If it dissolves, incrementally add more of the solute until it no longer dissolves.
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Quantitative Determination (for soluble systems): Prepare a saturated solution by adding an excess of the fluorinated alcohol to a known volume of the solvent. Equilibrate the mixture at a constant temperature with stirring for an extended period (e.g., 24 hours). After equilibration, allow any undissolved material to settle. Carefully extract a known volume of the supernatant, evaporate the solvent, and weigh the remaining solute. This will give the solubility in g/volume of solvent.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of 1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹⁹F NMR are critical for the structural elucidation of this molecule.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons of the -CH₂- group adjacent to the hydroxyl group will be deshielded and appear in the 3.5-4.0 ppm range. The hydroxyl proton (-OH) will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
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¹⁹F NMR: The fluorine NMR spectrum will be complex due to the numerous inequivalent fluorine environments. The large chemical shift dispersion of ¹⁹F NMR will allow for the resolution of signals from the different -CF-, -CF₂-, and -CF₃ groups. The chemical shifts will be characteristic of a perfluorinated ether structure.[11][12][13]
Caption: General Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present.
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Expected Absorptions:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol group.
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C-H stretching vibrations from the -CH₂- group will appear around 2850-3000 cm⁻¹.
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Strong, broad C-F stretching bands will dominate the spectrum in the 1000-1300 cm⁻¹ region, which is characteristic of perfluorinated compounds.[14][15]
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C-O stretching vibrations from the ether linkages will also be present in the fingerprint region.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Expected Fragmentation: Due to the stability of the C-F bond, fragmentation of the perfluorinated chain is expected. Common fragments would correspond to the loss of CF₃, C₂F₅, and other perfluoroalkyl and perfluoroalkoxy moieties. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.[16][17]
Conclusion
1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol is a specialty fluorochemical with a unique combination of a polar head group and a nonpolar, oleophobic tail. While a complete, experimentally verified dataset of its physicochemical properties is not yet publicly available, this guide provides a robust framework based on existing data for similar compounds and outlines the necessary experimental protocols for their determination. The information presented herein will be valuable for researchers and developers looking to utilize this compound in novel applications, enabling a more predictive understanding of its behavior and performance.
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